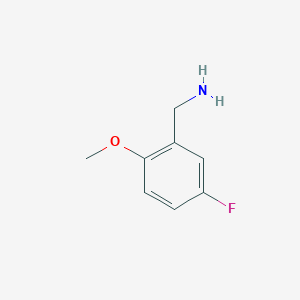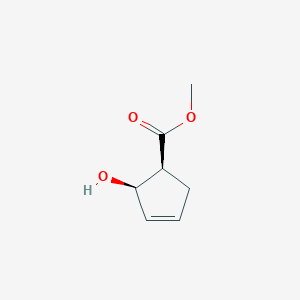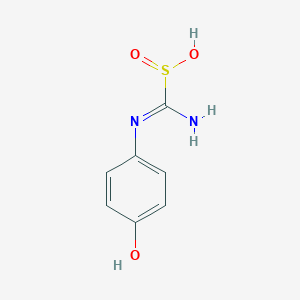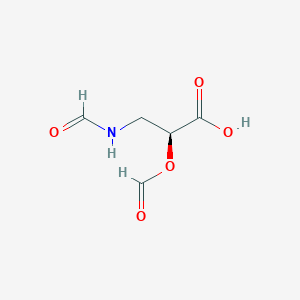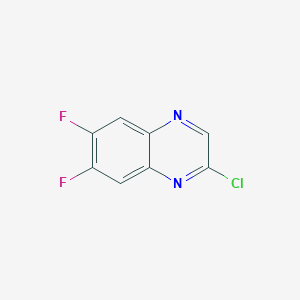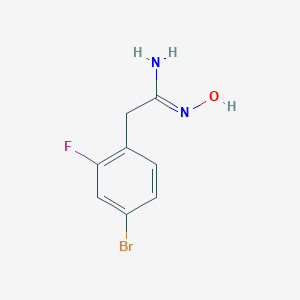
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide, also known as BFA-1, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is a member of the imidamide family and has a molecular weight of 294.12 g/mol.
Mécanisme D'action
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide inhibits the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition by 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide leads to the downregulation of genes that promote cancer cell growth and survival. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been shown to inhibit the activity of other bromodomain-containing proteins, such as BRD2 and BRD3.
Effets Biochimiques Et Physiologiques
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and to inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in vitro and in vivo. However, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has some limitations, including its poor solubility in aqueous solutions and its instability in the presence of light and heat.
Orientations Futures
Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could focus on improving its solubility and stability, as well as its selectivity for different bromodomain-containing proteins. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could also be tested in combination with other cancer drugs to determine its potential use in combination therapies. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide is a small molecule inhibitor that has shown potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of bromodomain-containing proteins, which play a critical role in the regulation of gene expression. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has several advantages for use in lab experiments, but also has some limitations that need to be addressed. Future research on 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide could lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroacetate to form an intermediate product. The intermediate product is then reacted with hydroxylamine hydrochloride to form the final product, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide. The synthesis method has been optimized to yield a high purity product, and the compound can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and malaria. In addition, 2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
128104-38-1 |
|---|---|
Nom du produit |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
Formule moléculaire |
C8H8BrFN2O |
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8BrFN2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
Clé InChI |
GWGWYGZFIDOSKI-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)F)C/C(=N/O)/N |
SMILES |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)CC(=NO)N |
Synonymes |
BENZENEETHANIMIDAMIDE,4-BROMO-2-FLUORO-N-HYDROXY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



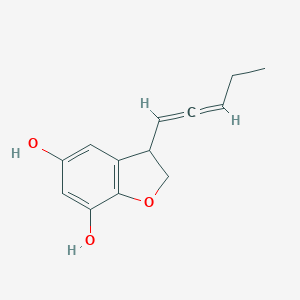
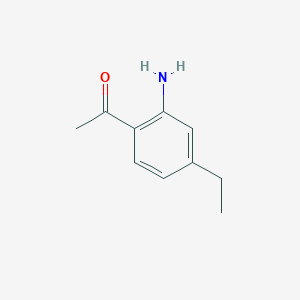
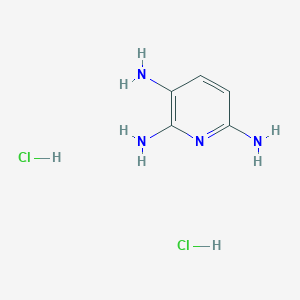
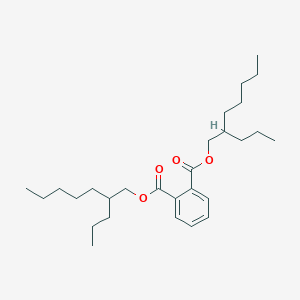
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
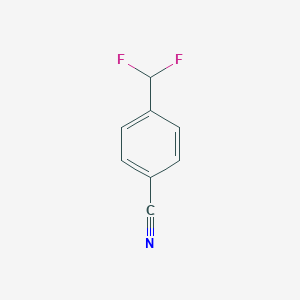
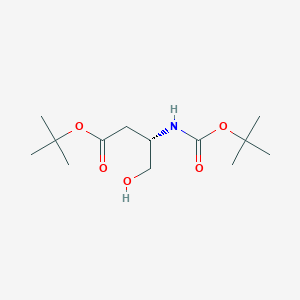
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
